molecular formula C23H26N2O5 B11029834 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11029834
M. Wt: 410.5 g/mol
InChI Key: UPRJFAWQHISAEJ-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that features a 3,4,5-trimethoxyphenyl group. This functional group is known for its versatility and presence in various biologically active molecules

Preparation Methods

The synthesis of 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multistep reactions. One common method includes the use of the Stetter reaction and Paal-Knorr pyrrole synthesis . These reactions are carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could lead to alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with various molecular targets. The trimethoxyphenyl group plays a critical role in fitting into binding sites of proteins such as tubulin and Hsp90 . This interaction disrupts the normal function of these proteins, leading to the compound’s bioactivity. The compound’s effects on molecular pathways are still under investigation, but its ability to inhibit key proteins suggests a multi-targeted approach.

Comparison with Similar Compounds

Similar compounds to 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide include those containing the trimethoxyphenyl group, such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share the trimethoxyphenyl moiety, which is crucial for their bioactivity. this compound is unique due to its specific structural configuration, which may offer distinct advantages in terms of potency and selectivity.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-14(2)12-25-13-18(16-8-6-7-9-17(16)23(25)27)22(26)24-15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26)

InChI Key

UPRJFAWQHISAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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